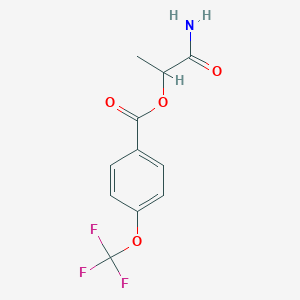![molecular formula C16H16ClN5S B7680736 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline](/img/structure/B7680736.png)
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline is a chemical compound that has been studied for its potential use as a therapeutic agent in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline involves the inhibition of various enzymes and pathways involved in tumor growth and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and tumor growth. Additionally, it has been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and play a role in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as increase the production of anti-inflammatory cytokines such as IL-10. Additionally, it has been shown to decrease the levels of reactive oxygen species, which play a role in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline in lab experiments is its potential use as a therapeutic agent for various diseases. Additionally, it has been shown to have low toxicity and high selectivity for tumor cells. However, one limitation is the lack of clinical studies on its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline. One direction is the development of more potent analogs for use as therapeutic agents. Additionally, further studies are needed to determine its safety and efficacy in humans. Furthermore, its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's should be explored. Finally, its mechanism of action and potential use in combination therapies should be studied.
In conclusion, this compound is a chemical compound that has been studied for its potential use as a therapeutic agent in various scientific research applications. Its mechanism of action involves the inhibition of enzymes and pathways involved in tumor growth and inflammation. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory and anti-oxidant properties. Further studies are needed to determine its safety and efficacy in humans and its potential use as a therapeutic agent for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline involves a multi-step process that includes the reaction of 2-chloroquinoline with cyclopentyl isothiocyanate, followed by the reaction with sodium azide and copper (I) iodide to form the tetrazole ring. The final step involves the reaction with thioacetic acid to form the desired compound.
Aplicaciones Científicas De Investigación
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline has been studied for its potential use in various scientific research applications. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory and anti-oxidant properties. Additionally, it has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5S/c17-15-12(9-11-5-1-4-8-14(11)18-15)10-23-16-19-20-21-22(16)13-6-2-3-7-13/h1,4-5,8-9,13H,2-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLPOWPZAZMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)SCC3=CC4=CC=CC=C4N=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-Methylphenyl)sulfonyl-1,4-diazepan-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7680669.png)
![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B7680670.png)
![2-[[4-amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B7680672.png)
![[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7680679.png)
![1-Pyrrolidin-1-yl-2-[4-[4-(1,3-thiazol-4-ylmethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7680684.png)
![5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole](/img/structure/B7680699.png)
![1-benzyl-N-(3-methylsulfonylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7680701.png)
![5-Pyrrolidin-1-ylsulfonyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B7680704.png)
![N-cyclopropyl-2-[4-[4-[(2-methoxyphenyl)-methylsulfamoyl]benzoyl]piperazin-1-yl]acetamide](/img/structure/B7680714.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide](/img/structure/B7680720.png)
![4-chloro-N-[1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]benzamide](/img/structure/B7680729.png)
![2-[[(4-Ethylphenyl)-(3-fluorophenyl)methyl]amino]-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]ethanone](/img/structure/B7680742.png)
![1-[2-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7680745.png)

